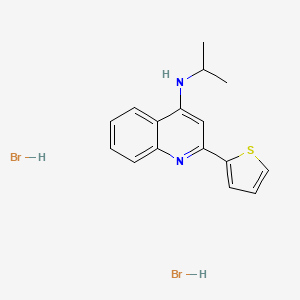

N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide

CAS No.: 853344-44-2

Cat. No.: VC16033720

Molecular Formula: C16H18Br2N2S

Molecular Weight: 430.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853344-44-2 |

|---|---|

| Molecular Formula | C16H18Br2N2S |

| Molecular Weight | 430.2 g/mol |

| IUPAC Name | N-propan-2-yl-2-thiophen-2-ylquinolin-4-amine;dihydrobromide |

| Standard InChI | InChI=1S/C16H16N2S.2BrH/c1-11(2)17-14-10-15(16-8-5-9-19-16)18-13-7-4-3-6-12(13)14;;/h3-11H,1-2H3,(H,17,18);2*1H |

| Standard InChI Key | HJRZOJKREXSVSE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CS3.Br.Br |

Introduction

Synthesis

The synthesis of N-Isopropyl-2-(2-thienyl)-4-quinolinamine typically involves the reaction of 2-(2-thienyl)quinoline with isopropylamine in the presence of a catalyst. To obtain the dihydrobromide salt, the synthesized amine would be treated with hydrobromic acid. Industrial production often employs automated reactors to optimize reaction conditions for high yield and purity.

Applications and Research Findings

| Compound Name | Structure/Characteristics | Biological Activity |

|---|---|---|

| N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride | Quinoline core with isopropyl and thienyl groups | Antimicrobial and anticancer properties |

| 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide | Quinoline core with morpholine and thienyl groups | Antimicrobial and anticancer activities |

| 2-Thiophenecarboxylic acid | Thiophene ring with carboxylic acid functionality | Different reactivity profile |

The table highlights compounds with similar structures and their biological activities, providing context for the potential applications of N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide.

Future Directions

Further research is needed to elucidate the precise mechanisms of action and potential side effects associated with N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrobromide. Its unique combination of functional groups makes it a valuable candidate for studies focusing on novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume